7-Hydroxy-5-methoxy-6-methylflavan is a natural product found in Calamus draco with data available.

7-Hydroxy-5-methoxy-6-methylflavan

CAS No.:

Cat. No.: VC1845417

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18O3 |

|---|---|

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | (2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol |

| Standard InChI | InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3/t15-/m0/s1 |

| Standard InChI Key | PZRKAAPKQGONFG-HNNXBMFYSA-N |

| Isomeric SMILES | CC1=C(C2=C(C=C1O)O[C@@H](CC2)C3=CC=CC=C3)OC |

| Canonical SMILES | CC1=C(C2=C(C=C1O)OC(CC2)C3=CC=CC=C3)OC |

Introduction

Chemical Structure and Properties

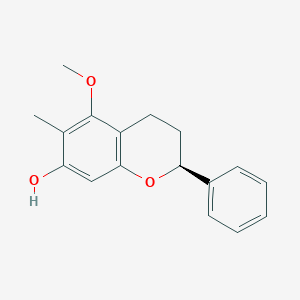

7-Hydroxy-5-methoxy-6-methylflavan belongs to the flavonoid family, characterized by a 2-phenylchromane skeleton with specific substitution patterns. The compound features a hydroxyl group at position 7, a methoxy group at position 5, and a methyl group at position 6 of the basic flavan structure.

Molecular Structure

The compound has the molecular formula C₁₇H₁₈O₃ with a chiral center at the C-2 position of the chromane ring. Specifically, it exists in the (2S) configuration as indicated by its IUPAC name: (2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol . The chemical structure contains:

-

A phenyl ring attached to position 2 of the chromane skeleton

-

A hydroxyl group at position 7

-

A methoxy group at position 5

-

A methyl group at position 6

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 7-Hydroxy-5-methoxy-6-methylflavan

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| Exact Mass | 270.125594432 g/mol |

| Topological Polar Surface Area (TPSA) | 38.70 Ų |

| XlogP | 3.80 |

| Atomic LogP (AlogP) | 3.78 |

| H-Bond Acceptor | 3 |

| H-Bond Donor | 1 |

| Rotatable Bonds | 2 |

The compound's relatively high lipophilicity (XlogP of 3.80) combined with moderate hydrogen bonding capacity suggests potential for membrane permeability, which could influence its bioavailability .

Chemical Identifiers

The compound can be identified through various chemical identifiers:

-

IUPAC Name: (2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol

-

InChI: InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3/t15-/m0/s1

-

InChI Key: PZRKAAPKQGONFG-HNNXBMFYSA-N

Natural Sources and Occurrence

7-Hydroxy-5-methoxy-6-methylflavan has been predominantly identified in Calamus draco, commonly known as dragon's blood, a resin obtained from palm trees of the genus Calamus . This compound is part of the complex mixture of bioactive compounds that give dragon's blood resin its characteristic properties.

Dragon's blood resin has been used traditionally in various cultures for its medicinal properties, including wound healing, anti-inflammatory, and antimicrobial effects. The identification of specific compounds like 7-Hydroxy-5-methoxy-6-methylflavan contributes to understanding the chemical basis for these traditional uses.

Structural Relationship to Other Flavonoids

7-Hydroxy-5-methoxy-6-methylflavan belongs to the broader family of flavonoids, which are widely distributed in plants and exhibit diverse biological activities. Several related compounds have been identified and studied:

Comparison with Related Compounds

The compound shares structural similarities with:

-

5,7-Dimethoxy-6-methyl-3-(4-hydroxybenzyl)chroman, a homoisoflavane identified in plant sources

-

7-Hydroxy-5-methoxy-6-methyl-3-(4-hydroxybenzyl)chroman, another homoisoflavane

-

4′,5-Dihydroxy-7-methoxy-8-methylflavan, a flavan identified in Dracaena species

-

7-Hydroxy-5-methoxy-6,8-dimethylflavanone, a flavanone with an additional methyl group at position 8 and a carbonyl at position 4

Table 2: Comparison of 7-Hydroxy-5-methoxy-6-methylflavan with Related Flavonoids

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 7-Hydroxy-5-methoxy-6-methylflavan | C₁₇H₁₈O₃ | Base structure |

| 5,7-Dimethoxy-6-methyl-3-(4-hydroxybenzyl)chroman | C₁₉H₂₂O₄ | Additional methoxy at position 7, hydroxybenzyl at position 3 |

| 7-Hydroxy-5-methoxy-6,8-dimethylflavanone | C₁₈H₁₈O₄ | Additional methyl at position 8, carbonyl at position 4 |

| 5-Hydroxy-7-methoxy-6-methylflavone | C₁₇H₁₄O₄ | Double bond between positions 2-3, carbonyl at position 4 |

The structural relationships among these compounds suggest common biosynthetic pathways in plants that produce these specialized metabolites .

| Property Category | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 98.86 |

| Blood-Brain Barrier Penetration | Negative | 55.00 |

| Human Oral Bioavailability | Negative | 68.57 |

| Subcellular Localization | Mitochondria | 81.37 |

| CYP3A4 Substrate | Positive | 52.64 |

| CYP3A4 Inhibition | Negative | 81.42 |

| CYP1A2 Inhibition | Positive | 80.24 |

| P-glycoprotein Substrate | Negative | 94.10 |

| P-glycoprotein Inhibitor | Negative | 72.50 |

| Hepatotoxicity | Negative | 67.15 |

| Carcinogenicity | Negative | 93.00 |

| Reproductive Toxicity | Positive | 84.44 |

These computational predictions suggest that 7-Hydroxy-5-methoxy-6-methylflavan may have high intestinal absorption but limited oral bioavailability. The compound is predicted to be a substrate for CYP3A4 (a major drug-metabolizing enzyme) and an inhibitor of CYP1A2, suggesting potential for drug interactions .

General Biological Activities of Methoxylated Flavones

While specific research on 7-Hydroxy-5-methoxy-6-methylflavan is limited, methoxylated flavones as a class have demonstrated several biological activities:

-

Antioxidant properties

-

Anti-inflammatory effects

-

Modulation of cholesterol metabolism

-

Potential effects on vascular health

Studies on related compounds suggest potential therapeutic applications. For instance, haemanthamine, isolated alongside similar flavonoids in Zephyranthes ajax, demonstrated significant cytotoxicity against several cancer cell lines, including human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), human mouth carcinoma (KB), human colon carcinoma (SW480), and human stomach gastric adenocarcinoma (AGS) .

| Target | Probability (%) | Relevance |

|---|---|---|

| DNA-(apurinic or apyrimidinic site) lyase | 98.37 | DNA repair |

| Transcription intermediary factor 1-alpha | 93.64 | Transcriptional regulation |

| Histone deacetylase 8 | 90.50 | Epigenetic regulation |

| Nuclear factor NF-kappa-B p105 subunit | 89.69 | Inflammation and immune response |

| Kruppel-like factor 5 | 87.97 | Cellular differentiation |

| LSD1/CoREST complex | 86.58 | Epigenetic regulation |

| Egl nine homolog 1 | 84.94 | Oxygen sensing |

| Glucose transporter | 84.71 | Cellular metabolism |

Chemical Synthesis and Derivatives

Understanding the chemical synthesis of 7-Hydroxy-5-methoxy-6-methylflavan and its derivatives provides insights into structure-activity relationships and potential for developing analogues with enhanced properties.

Research on related compounds from dragon's blood resin has involved synthetic approaches. For example, the synthesis of dracorubin involved condensation of 7-benzyloxy-5-methoxy-6-methylflavan-4-ol with 7-hydroxy-5-methoxyflavan, followed by acetylation, debenzylation, and oxidation steps . While this specific synthesis doesn't directly involve 7-Hydroxy-5-methoxy-6-methylflavan, it demonstrates synthetic approaches that could be applied to creating derivatives of this compound.

Conformational Properties of Related Compounds

Studies on related compounds provide insights into potential conformational properties of 7-Hydroxy-5-methoxy-6-methylflavan. For instance, research on 7-hydroxy-5-methoxy-6,8-dimethylflavanone revealed statistical conformational disorder, with three conformations involving different orientations of the phenyl ring and two orientations of the fused heterocyclic ring .

This conformational behavior may have implications for biological activity, as the spatial arrangement of functional groups can significantly affect interactions with biological targets. The ability of related compounds to form strong intermolecular hydrogen bonds and π-stacking interactions suggests similar potential for 7-Hydroxy-5-methoxy-6-methylflavan .

Future Research Directions

Given the limited specific research on 7-Hydroxy-5-methoxy-6-methylflavan, several promising research directions emerge:

-

Comprehensive bioactivity profiling to identify potential therapeutic applications

-

Structure-activity relationship studies through synthesis of derivatives

-

Investigation of its role in the traditional medicinal properties of dragon's blood resin

-

Exploration of potential synergistic effects with other compounds in natural sources

-

Development of analytical methods for detecting and quantifying this compound in complex matrices

-

Pharmacokinetic studies to understand in vivo behavior and bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume